Cas no 2171909-54-7 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid structure
2171909-54-7 structure
Product name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid
CAS No:2171909-54-7
MF:C27H34N2O5
Molecular Weight:466.569267749786
CID:6330208
PubChem ID:165543752

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid
    • EN300-1495205
    • 2171909-54-7
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
    • インチ: 1S/C27H34N2O5/c1-18(2)29(15-9-14-24(30)31)25(32)27(3,4)17-28-26(33)34-16-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,18,23H,9,14-17H2,1-4H3,(H,28,33)(H,30,31)
    • InChIKey: VVXMXKLBXKJOSP-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)(C)C(N(CCCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 466.24677219g/mol
  • 同位素质量: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 700
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 95.9Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1495205-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1495205-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1495205-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1495205-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1495205-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1495205-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1495205-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1495205-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
10g
$14487.0 2023-06-05
Enamine
EN300-1495205-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
1g
$3368.0 2023-06-05
Enamine
EN300-1495205-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamido]butanoic acid
2171909-54-7
10000mg
$14487.0 2023-09-28

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acidに関する追加情報

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171909-54-7, known as 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethyl-N-(propan-2-yl)propanamidobutanoic acid, is a complex organic molecule with significant applications in the field of organic chemistry and pharmaceuticals. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a key protective group in peptide synthesis. The presence of this group, along with other functional groups such as the amide and carboxylic acid moieties, makes this compound a valuable tool in modern chemical research.

Recent studies have highlighted the importance of Fmoc-containing compounds in the synthesis of bioactive molecules. For instance, researchers have demonstrated that the Fmoc group can be effectively utilized in the construction of peptide libraries, which are essential for drug discovery. The unique structure of 4-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino allows for precise control over the reactivity and selectivity of the molecule during synthesis. This has led to its widespread use in the development of novel therapeutic agents targeting various diseases.

The chemical structure of this compound is characterized by a central butanoic acid backbone, which is substituted at the 4-position by an amino group bearing the Fmoc protecting group. Additionally, the molecule features a 2,2-dimethyl substitution pattern and an N-(propan-2-yl) group on the amide nitrogen. These structural features contribute to the compound's stability and reactivity, making it an ideal candidate for various chemical transformations.

One of the most recent advancements involving this compound is its application in click chemistry reactions. Scientists have reported that the Fmoc group can be efficiently removed under mild conditions, enabling seamless integration into larger molecular frameworks. This property has been exploited in the synthesis of complex natural products and synthetic analogs, further underscoring the versatility of this compound.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic acyl substitution and coupling reactions. The use of Fmoc as a protective group ensures that intermediate steps are well-controlled, leading to high yields and purity. Moreover, advancements in catalytic methods have made it possible to synthesize this compound on an industrial scale, meeting the growing demand from pharmaceutical companies.

The biological activity of 4-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino-substituted compounds has also been a topic of intense research. Studies have shown that these molecules exhibit potent inhibitory effects against certain enzymes involved in disease pathways. For example, recent findings indicate that derivatives of this compound can modulate kinase activity, making them promising candidates for anti-cancer therapies.

In conclusion, CAS No. 2171909-54-7 represents a cutting-edge molecule with diverse applications in organic synthesis and drug development. Its unique structure and functional groups make it an invaluable tool for researchers seeking to design and synthesize bioactive compounds. As ongoing studies continue to uncover new potentials for this compound, its role in advancing modern medicine is expected to grow significantly.

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